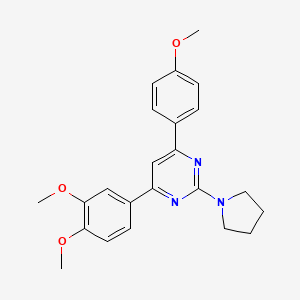

![molecular formula C15H13Cl2NO4 B4987075 methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)

methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate

Vue d'ensemble

Description

Methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate, also known as pyroxasulfone, is a pre-emergent herbicide that is widely used in agriculture. Its chemical structure comprises of a pyridine ring, a phenoxy group, and a propanoate ester. Pyroxasulfone is known for its broad-spectrum activity against various weed species, making it a popular choice among farmers.

Mécanisme D'action

Pyroxasulfone inhibits the synthesis of very-long-chain fatty acids (VLCFAs) in plants, which are essential for the formation of the plant cuticle. The cuticle acts as a barrier against water loss and protects the plant from environmental stresses. By inhibiting VLCFA synthesis, methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee disrupts the formation of the cuticle, leading to desiccation and death of the plant.

Biochemical and Physiological Effects:

Pyroxasulfone has been shown to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body, minimizing the risk of accumulation. However, methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee can be toxic to aquatic organisms, and caution should be exercised when using it near water bodies.

Avantages Et Limitations Des Expériences En Laboratoire

Pyroxasulfone is a valuable tool for studying plant physiology and biochemistry. It can be used to investigate the role of VLCFAs in plant cuticle formation and to study the effects of herbicides on plant growth and development. However, methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee has some limitations. It is not effective against all weed species, and its activity can be affected by soil type and environmental conditions. Furthermore, the mode of action of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee is not fully understood, and more research is needed to elucidate the biochemical pathways involved.

Orientations Futures

There are several future directions for research on methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee. One area of interest is the development of new formulations and application methods to improve its efficacy and reduce environmental impact. Another area of research is the identification of the molecular targets of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee and the mechanisms underlying its herbicidal activity. Furthermore, research can be conducted to investigate the effects of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee on non-target organisms, such as soil microbes and beneficial insects. Finally, more studies are needed to determine the long-term effects of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee on soil health and ecosystem functioning.

Applications De Recherche Scientifique

Pyroxasulfone has been extensively studied for its herbicidal activity. It has been found to be effective against numerous weed species, including glyphosate-resistant weeds. Pyroxasulfone has also been tested for its efficacy in controlling weeds in various crops, such as corn, soybean, wheat, and cotton. Furthermore, research has been conducted to determine the optimal application rate and timing of methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoatee for maximum weed control.

Propriétés

IUPAC Name |

methyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4/c1-9(15(19)20-2)21-11-3-5-12(6-4-11)22-14-13(17)7-10(16)8-18-14/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPBTZSRGDJLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}propanoate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(2-thienyl)-1,4-dihydro-2-pyridinyl]thio}acetic acid](/img/structure/B4986998.png)

![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![N-[2-(4-fluorophenyl)ethyl]-5,8-dimethoxy-4-methyl-2-quinolinamine](/img/structure/B4987057.png)

![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)

![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4987082.png)

![6-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4987087.png)

![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)